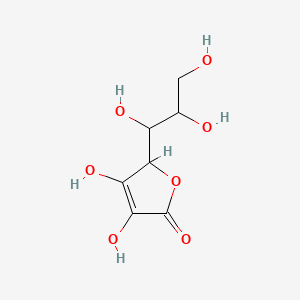
3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one is a complex organic compound characterized by multiple hydroxyl groups attached to a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one typically involves multi-step organic reactions. One common method involves the hydroxylation of a furan derivative under controlled conditions. The reaction conditions often include the use of strong oxidizing agents and catalysts to ensure the selective addition of hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings.
化学反応の分析
Types of Reactions
3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the hydroxyl groups, potentially converting them into other functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
作用機序
The mechanism by which 3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. This compound may also act as an antioxidant, neutralizing free radicals and reducing oxidative stress.
類似化合物との比較
Similar Compounds
3,4-Dihydroxy-5-methoxybenzaldehyde: Another hydroxylated compound with similar functional groups but different structural arrangement.
5-Hydroxy-2-furaldehyde: Shares the furan ring structure but with different substituents.
Uniqueness
3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one is unique due to its specific arrangement of hydroxyl groups and the presence of a trihydroxypropyl side chain. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
26566-39-2 |
|---|---|
分子式 |
C7H10O7 |
分子量 |
206.15 g/mol |
IUPAC名 |
(2R)-3,4-dihydroxy-2-[(1S,2S)-1,2,3-trihydroxypropyl]-2H-furan-5-one |
InChI |
InChI=1S/C7H10O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-3,6,8-12H,1H2/t2-,3-,6+/m0/s1 |
InChIキー |
ILBBPBRROBHKQL-SFCRRXBPSA-N |
SMILES |
C(C(C(C1C(=C(C(=O)O1)O)O)O)O)O |
異性体SMILES |
C([C@@H]([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O)O |
正規SMILES |
C(C(C(C1C(=C(C(=O)O1)O)O)O)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Glucoascorbic acid, L-; L-Glucoascorbic acid; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


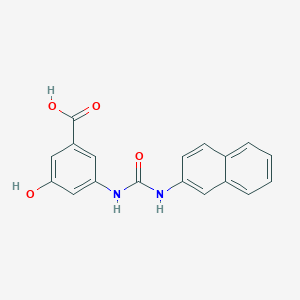
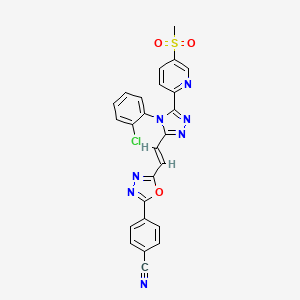
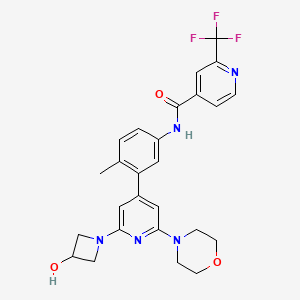

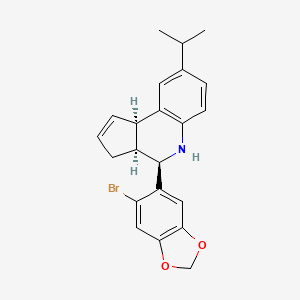
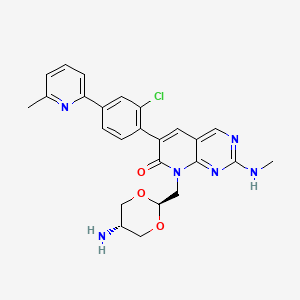
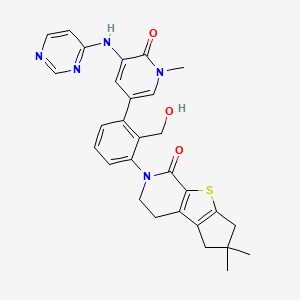
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)

![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)
![6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B607596.png)

